N-(2-ethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . For example, one method involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
Pyrimidines have a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific structure of your molecule would include additional functional groups attached to this basic pyrimidine structure.Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions. For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Physical and Chemical Properties Analysis
Pyrimidines are generally soluble in water and are weaker bases than pyridine . The specific physical and chemical properties of your molecule would depend on its exact structure and the functional groups it contains.Scientific Research Applications
Synthesis and Biological Evaluation
Pyrimidine derivatives, such as those synthesized in studies by Shanmugasundaram et al. (2011), have been explored for their antibacterial, antifungal, and antitumor activities. These compounds were synthesized through nucleophilic substitution reactions, demonstrating the chemical versatility and potential biological relevance of pyrimidine-based structures. The synthesized derivatives were confirmed by various analytical techniques, indicating a methodological approach to exploring the biological activities of new chemical entities within this class (Shanmugasundaram et al., 2011).
Anticancer and Anti-inflammatory Applications
Research by Abu‐Hashem et al. (2020) into novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products highlighted the anti-inflammatory and analgesic properties of these compounds. Their work illustrates the potential of pyrimidine derivatives in developing new therapeutic agents with specific pharmacological profiles. These compounds were identified as selective COX-2 inhibitors, providing a foundation for the development of new anti-inflammatory drugs with minimized side effects (Abu‐Hashem et al., 2020).
Molecular Structure and Optical Properties
A study focused on the structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives underscored the significance of pyrimidine rings in pharmaceutical and optical applications. The research detailed the synthesis and analysis of phenyl pyrimidine derivatives, providing insights into their photophysical properties and potential applications in optoelectronic devices. Such studies contribute to a deeper understanding of the multifaceted roles that pyrimidine derivatives can play in both medicinal chemistry and materials science (Hussain et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(2-ethylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-4-15-7-5-6-8-18(15)24-21(28)17-13-26(3)20-19(17)25-23(30)27(22(20)29)16-11-9-14(2)10-12-16/h5-13H,4H2,1-3H3,(H,24,28)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXBLCIAQRGJCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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